molecular formula C12H11ClN4OS B2909899 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide CAS No. 1797237-70-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2909899
CAS No.: 1797237-70-7
M. Wt: 294.76
InChI Key: RIDMOEMPOLVHSK-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the imidazo[1,2-b]pyrazole and thiophene moieties contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or imidazo[1,2-b]pyrazole rings .

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with cellular components. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide is unique due to its combination of imidazo[1,2-b]pyrazole and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-chloro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c13-10-2-1-9(19-10)12(18)14-5-6-16-7-8-17-11(16)3-4-15-17/h1-4,7-8H,5-6H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDMOEMPOLVHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N1CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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